molecular formula C₂₁H₂₀D₆O₃ B1158220 6-Oxo D-(-)-Norgestrel-d6

6-Oxo D-(-)-Norgestrel-d6

Cat. No.: B1158220
M. Wt: 332.47
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxo D-(-)-Norgestrel-d6 is a chemically defined deuterium-labeled stable isotope with the molecular formula C21H20D6O3 and a molecular weight of 332.47 g/mol . This compound is specifically designed for use as an isotopic internal standard in analytical research. Its primary research value lies in the quantitative analysis of its parent compound, D-(-)-Norgestrel . D-(-)-Norgestrel is a synthetic progestin that is a component of various birth control formulations . As a progestin, the biologically active form of norgestrel operates by acting as an agonist of the progesterone receptor in target tissues such as the female reproductive tract, hypothalamus, and pituitary gland . This binding action slows the release of gonadotropin-releasing hormone (GnRH) and blunts the luteinizing hormone (LH) surge, which is the mechanism that inhibits ovulation and prevents pregnancy . Researchers utilize this compound as a critical tool in method development and validation for the precise quantification of D-(-)-Norgestrel and its metabolites. Its application is essential in pharmacokinetic studies, stability testing, and impurity profiling, where it helps ensure accurate and reliable measurements by correcting for losses during sample preparation and variability in instrument response. The deuterium atoms provide a distinct mass difference for detection via mass spectrometry, making it indispensable in LC-MS/MS methodologies. To preserve stability and integrity, this analytical standard must be stored in a refrigerator at 2-8°C . This product is labeled "For Research Use Only" and is strictly intended for laboratory analysis. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C₂₁H₂₀D₆O₃

Molecular Weight

332.47

Synonyms

(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yne-3,6-dione-d6;  _x000B_6-Keto Levonorgestrel-d6; 

Origin of Product

United States

Advanced Methodologies for the Study of 6 Oxo D Norgestrel D6

State-of-the-Art Analytical Techniques for Quantitative and Qualitative Analysis

The analysis of 6-Oxo D-(-)-Norgestrel-d6, a deuterated analog of a norgestrel (B7790687) metabolite, necessitates the use of highly specific and sensitive analytical instrumentation. Techniques capable of distinguishing between structurally similar compounds and providing detailed structural information are essential.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Trace Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the quantitative analysis of synthetic steroids and their metabolites in various research contexts. plos.orgnih.gov Its high sensitivity and selectivity make it the preferred method for detecting trace amounts of these compounds. nih.govthieme-connect.com LC-MS/MS combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry, a combination that is ideal for complex sample analysis. tohoku.ac.jp For instance, LC-MS/MS methods have been successfully developed for the quantification of norgestrel and its metabolites in human plasma and serum. thieme-connect.comnih.gov These established methods provide a strong foundation for the analysis of this compound. The use of a stable isotope-labeled internal standard, such as this compound itself, is crucial in LC-MS/MS to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. google.com

The separation of isomers and isobars is a significant challenge in steroid analysis. This compound may have stereoisomers or be present in a mixture with other isobaric compounds. Therefore, the optimization of chromatographic conditions is critical. Key parameters that are typically optimized include the stationary phase of the analytical column, the mobile phase composition, and the gradient elution profile.

For the analysis of synthetic progestins, various reversed-phase columns have been employed, with C18 and C8 columns being common choices. nih.gov Polystyrene-coated zirconia (PS-ZrO₂) phases have also shown excellent selectivity for structural isomers. acs.org The choice of mobile phase, often a mixture of water with an organic modifier like acetonitrile (B52724) or methanol (B129727), and additives such as formic acid or ammonium (B1175870) fluoride, is optimized to achieve the best separation. medrxiv.org Gradient elution, where the mobile phase composition is changed over the course of the analysis, is typically used to effectively separate compounds with different polarities within a reasonable timeframe. nih.gov

Table 1: Exemplary Chromatographic Parameters for Separation of Related Progestins

ParameterCondition 1Condition 2
Column C18 Zorbax Eclipse Plus (2.1 x 50 mm, 1.8 µm) medrxiv.orgZorbax XDB-Phenyl (dimensions not specified) thieme-connect.com
Mobile Phase A 0.2 mM Ammonium Fluoride in Water medrxiv.orgNot specified
Mobile Phase B 0.2 mM Ammonium Fluoride in Methanol medrxiv.orgNot specified
Gradient 15-55% B (0-2 min), 55-45% B (2-5 min), 55-70% B (5-12 min), 70-95% B (12-13 min) medrxiv.orgIsocratic
Flow Rate Not specifiedNot specified
Run Time 16 min medrxiv.org2.0 min thieme-connect.com

This table presents examples of chromatographic conditions used for the analysis of related steroid compounds and serves as a reference for the potential parameters for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Specific Research Contexts

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for steroid analysis. nih.govoup.com While often requiring a derivatization step to increase the volatility and thermal stability of the analytes, GC-MS can provide excellent chromatographic resolution. tohoku.ac.jpoup.com For steroid profiling, GC-MS has been a cornerstone for decades, capable of measuring a wide array of steroids in a single run. nih.gov The derivatization process, commonly silylation, can also enhance the ionization efficiency and lead to characteristic fragmentation patterns that aid in structural identification. mdpi.com In specific research applications, such as comprehensive steroid hormone profiling in urine, GC-MS remains a highly valuable tool. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Assessment in Research Materials

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including complex steroids and their isotopically labeled analogues. mdpi.comslideshare.net For a research material like this compound, ¹H and ¹³C NMR are used to confirm the chemical structure, including the stereochemistry of the molecule. Furthermore, specialized NMR techniques can be employed to assess the isotopic purity and determine the precise location of the deuterium (B1214612) atoms within the molecule, which is critical for its function as an internal standard. 2D NMR techniques, such as COSY, can provide detailed information about the connectivity of protons in the molecule. slideshare.netresearchgate.net

Bioanalytical Sample Preparation Strategies for Complex Biological Research Matrices

The accurate analysis of this compound in biological samples such as plasma, serum, or urine is highly dependent on the sample preparation method. austinpublishinggroup.com These matrices are complex and contain numerous endogenous compounds that can interfere with the analysis. austinpublishinggroup.comtandfonline.com The primary goals of sample preparation are to extract the analyte of interest, remove interfering substances, and concentrate the sample to improve detection limits.

Commonly used techniques for steroid extraction from biological fluids include:

Protein Precipitation (PP): A simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. austinpublishinggroup.com While effective for many applications, it may result in a less clean extract compared to other methods. austinpublishinggroup.com

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. nih.gov Solvents like methyl tert-butyl ether, diethyl ether, or mixtures of hexane (B92381) and ethyl acetate (B1210297) are commonly used for steroid extraction. austinpublishinggroup.comnih.gov

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed in a cartridge to retain the analyte while interfering compounds are washed away. plos.org The analyte is then eluted with a small volume of a strong solvent. C18 and other polymeric sorbents are frequently used for steroid analysis and often provide a cleaner extract than LLE or PP. plos.orgresearchgate.net

Table 2: Comparison of Sample Preparation Techniques for Steroid Analysis in Biological Matrices

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PP) Precipitation of proteins using an organic solvent. austinpublishinggroup.comSimple, fast, and inexpensive. austinpublishinggroup.comLess clean extract, potential for significant matrix effects. austinpublishinggroup.com
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. nih.govGood recovery for non-polar compounds, can be selective based on solvent choice. nih.govLabor-intensive, requires larger volumes of organic solvents. austinpublishinggroup.com
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then selectively eluted. plos.orgHigh selectivity and concentration factor, cleaner extracts, amenable to automation. plos.orgCan be more expensive and require method development.

The choice of the sample preparation method depends on the specific requirements of the assay, including the desired sensitivity, the complexity of the matrix, and the available instrumentation. For trace-level quantification of this compound, a more rigorous cleanup method like SPE is often preferred to minimize matrix interference and ensure reliable results.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization for Metabolite Isolation and Enrichment

The initial and most critical step in the analysis of steroid metabolites from biological samples like plasma or urine is the isolation and purification of the target analytes. nih.gov Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are employed for this purpose, each with distinct advantages and challenges.

Liquid-Liquid Extraction (LLE) is a conventional method that partitions analytes between two immiscible liquid phases. While straightforward, LLE often requires large volumes of high-purity organic solvents and the resulting extracts can contain significant impurities that interfere with subsequent analysis. nih.govmdpi.com To remove these interferences, additional acidic or basic wash steps may be necessary, which can complicate the procedure and potentially reduce analyte recovery. nih.gov Despite these drawbacks, LLE has been successfully utilized for the extraction of norgestrel and its internal standards from human plasma. nih.govthieme-connect.comnih.govresearchgate.net

Solid-Phase Extraction (SPE) is a more selective and versatile technique that has become widespread for the extraction of steroids from aqueous matrices. rsc.org SPE offers a variety of sorbent chemistries, allowing for targeted optimization to achieve high recovery of analytes and efficient removal of matrix components. nih.gov The choice of sorbent and elution solvents is critical for successful isolation.

Key considerations in SPE optimization include:

Sorbent Selection : The choice of stationary phase is paramount. Reversed-phase sorbents like octadecylsilyl (C18) and octylsilyl (C8) are frequently used for nonpolar compounds like steroids. nih.govnih.gov Hydrophilic-Lipophilic Balance (HLB) cartridges, which contain a copolymer sorbent, have demonstrated high recoveries for a wide range of steroid metabolites. nih.govnih.gov For more complex separations, mixed-mode SPE cartridges, such as those with both reversed-phase and strong anion exchange properties, can be used to eliminate acidic interferences, though this often requires careful pH control during the cleanup process. researchgate.net

Solvent Optimization : The solvents used for conditioning the cartridge, washing away impurities, and eluting the analyte must be carefully chosen. For instance, flushing an HLB cartridge with an acetone-water mixture before elution can significantly reduce impurities. nih.gov The elution solvent should be strong enough to recover the analyte completely but selective enough to leave interferents behind. Methanol and dichloromethane (B109758) are commonly used as elution solvents for steroids from various SPE phases. nih.govnih.gov

On-line SPE : Modern systems can couple SPE directly to the analytical instrument (on-line SPE), reducing sample handling, shortening analysis time, and often improving detection limits by using smaller solvent volumes for elution. rsc.org

The following table summarizes findings from various studies on SPE optimization for steroid analysis.

Sorbent TypeElution SolventKey Optimization FindingsReference
Hydrophilic-Lipophilic Balance (HLB)DichloromethaneProvided higher recoveries for steroid hormones compared to C18 cartridges. A pre-elution wash with an acetone-water mixture significantly reduced impurities. nih.gov
Octylsilyl (C8)MethanolAchieved the best extraction recoveries (≥92.3%) for a simultaneous analysis of six anticancer drugs, including the steroid fulvestrant. nih.gov
Mixed-Mode Anion ExchangeDiethyl etherEffectively used to eliminate acidic matrix compounds from urine samples, but requires careful pH control during the clean-up procedure. researchgate.net
C18 Magnetic BeadsAcetonitrile (90%)An automated method that minimized interference in serum samples by using magnetic beads for target enrichment and cleanup. acs.org

Matrix Effect Mitigation and Strategic Internal Standard Application in Quantitative Research

When using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix effect" is a significant challenge. mdpi.com The matrix effect refers to the alteration of analyte ionization efficiency (either suppression or enhancement) caused by co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins). mdpi.comresearchgate.net This phenomenon can severely compromise the accuracy, precision, and reliability of quantitative results. researchgate.net

Several strategies can be employed to minimize the matrix effect:

Sample Preparation Optimization : Thorough sample cleanup using techniques like SPE is the first line of defense to remove interfering components. mdpi.com

Chromatographic Separation : Adjusting the chromatographic conditions to separate the analyte of interest from the bulk of the matrix components can prevent co-elution and reduce ionization interference. nih.gov

Sample Dilution : A simple approach is to dilute the sample, which reduces the concentration of interfering substances. However, this is only feasible if the analyte concentration remains above the method's limit of quantification. nih.gov

The most effective and widely adopted strategy to compensate for the matrix effect is the use of a stable isotope-labeled internal standard (SIL-IS). mdpi.comsigmaaldrich.com this compound is a prime example of such a standard, designed for the quantification of its non-labeled analog, 6-Oxo D-(-)-Norgestrel.

The strategic advantages of using a deuterated internal standard like this compound include:

Physicochemical Similarity : A SIL-IS has nearly identical chemical and physical properties to the analyte. sigmaaldrich.com It therefore behaves similarly during extraction, chromatography, and ionization. sigmaaldrich.com Any sample loss or matrix-induced ionization suppression/enhancement that affects the analyte will affect the SIL-IS to the same degree.

Accurate Correction : By measuring the ratio of the analyte's signal to the internal standard's signal, variations introduced during sample workup and analysis are effectively normalized, leading to highly accurate and precise quantification. sigmaaldrich.comdshs-koeln.de Studies comparing deuterated internal standards to other types of internal standards have concluded that deuterated versions provide more accurate quantification, particularly when the concentration of the endogenous steroid is high. dshs-koeln.de

Co-elution : The SIL-IS co-elutes with the analyte, ensuring that it experiences the exact same matrix environment at the same retention time, which is crucial for effective compensation. researchgate.net The mass spectrometer can easily distinguish between the analyte and the SIL-IS due to the mass difference imparted by the deuterium atoms. sigmaaldrich.comresearchgate.net The use of Levonorgestrel-d6 as an internal standard for norgestrel analysis serves as a direct parallel, demonstrating the robustness of this approach in quantitative bioanalysis. nih.govthieme-connect.comresearchgate.net

Derivatization Techniques for Enhanced Analytical Performance in Steroid Research

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is an essential step for steroids. nih.gov Steroids are inherently non-volatile and contain polar functional groups (hydroxyl and keto groups) that can lead to poor chromatographic peak shape and thermal degradation in the hot GC inlet. tandfonline.comresearch-solution.com Derivatization modifies these functional groups to create derivatives that are more volatile, more thermally stable, and exhibit improved chromatographic behavior. nih.govresearch-solution.com

Silylation is the most common derivatization technique for steroids, where an active proton in a hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. tandfonline.comtheses.cz This process must be conducted under strictly anhydrous conditions, as the silylating reagents and the resulting derivatives are sensitive to moisture. tandfonline.com

For keto-steroids, a two-step process is often employed:

Methoximation : The keto groups are first converted to methoxime (MO) derivatives by reacting the steroid with a reagent like methoxyamine hydrochloride. This step prevents the keto group from enolizing into multiple forms, which would complicate the analysis. tandfonline.commdpi.com

Silylation : Following methoximation, the hydroxyl groups are silylated. tandfonline.commdpi.com

A variety of silylating reagents are available, with their reactivity determining the reaction conditions required.

ReagentAbbreviationTarget Functional Group(s)Notes & Conditions
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHydroxyl, Keto (enol form)A powerful silyl donor. Often used with catalysts like NH4I and TMSI to improve efficiency, especially for hindered groups. researchgate.netnih.gov Reaction is typically performed at 60-100°C. theses.czmdpi.com
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyl, Keto (enol form)A widely used, strong silylating reagent. Often used with 1% TMCS as a catalyst. nih.gov Can sometimes produce multiple derivative peaks depending on the solvent. nih.govnih.gov
TrimethylsilylimidazoleTMSIHydroxylA very strong silyl donor, particularly effective for hindered hydroxyl groups. Often added as a catalyst to MSTFA or BSTFA mixtures. mdpi.comnih.gov
Methoxyamine HydrochlorideMOXKetoUsed as a preliminary step to silylation to derivatize ketone groups, improving stability and preventing enolization. tandfonline.commdpi.com

Recent advancements in derivatization include microwave-accelerated derivatization (MAD), which can reduce reaction times from over 30 minutes to as little as one minute compared to conventional heating methods. acs.org Another novel approach is solid-phase analytical derivatization (SPAD), where the derivatization reaction is performed directly on the SPE cartridge, effectively combining sample cleanup, preconcentration, and derivatization into a single, streamlined step. nih.govmdpi.com

Elucidation of Metabolic Pathways Involving 6 Oxo D Norgestrel D6

In Vitro Biotransformation Studies in Cellular and Subcellular Systems

In vitro models using cellular and subcellular fractions are fundamental in characterizing the metabolic pathways of new chemical entities. These systems, which include liver microsomes, cytosol, and hepatocytes, allow for the investigation of metabolite formation and degradation, the identification of the enzymes involved, and the study of their kinetics.

Incubation studies with liver microsomes, which are rich in Cytochrome P450 (CYP) enzymes, are crucial for identifying Phase I metabolites. While specific studies on 6-Oxo D-(-)-Norgestrel-d6 are not extensively documented in publicly available literature, the metabolism of the parent compound, norgestrel (B7790687), provides a basis for understanding its potential biotransformation. The formation of an oxidized metabolite like the 6-oxo derivative would be anticipated in such microsomal incubations.

Cytosolic fractions, containing enzymes such as sulfotransferases (SULTs), are used to investigate Phase II conjugation pathways. Following the formation of 6-Oxo D-(-)-Norgestrel in microsomal incubations, its subsequent incubation with cytosolic fractions, fortified with the necessary cofactors, would be expected to yield conjugated metabolites.

The deuteration in this compound is anticipated to influence the rate of its metabolism. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This could result in a reduced rate of formation of subsequent metabolites and a potentially longer half-life of the this compound compound itself.

Table 1: Hypothetical In Vitro Metabolic Profile of this compound in Human Liver Fractions This table is illustrative and based on general principles of steroid metabolism, as specific data for this compound is not available.

Fraction Cofactor(s) Potential Metabolites Observed Metabolic Pathway
Microsomes NADPH Hydroxylated derivatives, Reduced metabolites Phase I (Oxidation, Reduction)
Cytosol PAPS Sulfated conjugates of this compound Phase II (Sulfation)
S9 Fraction NADPH, UDPGA, PAPS Oxidized, reduced, glucuronidated, and sulfated metabolites Phase I and Phase II
Hepatocytes - A combination of Phase I and Phase II metabolites Comprehensive Metabolism

The formation of 6-Oxo D-(-)-Norgestrel from D-(-)-Norgestrel is an oxidative reaction, strongly suggesting the involvement of CYP enzymes. Studies on similar progestins and steroids have consistently shown that the CYP3A subfamily, particularly CYP3A4, is a major contributor to their metabolism nih.gov. CYP3A4 is highly expressed in the human liver and is responsible for the metabolism of a vast array of drugs and endogenous compounds nih.gov. The hydroxylation of progesterone (B1679170) at the 6β-position, a similar transformation, is also mediated by CYP3A enzymes nih.gov. Therefore, it is highly probable that CYP3A4 is the primary enzyme responsible for the 6-oxidation of D-(-)-Norgestrel.

To confirm the specific CYP isoforms involved, reaction phenotyping studies would be conducted. These typically involve incubating the parent compound with a panel of recombinant human CYP enzymes and monitoring the formation of the 6-oxo metabolite.

Following Phase I oxidation, the resulting metabolites, including this compound, can undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. The primary conjugation pathways for steroids are glucuronidation, catalyzed by Uridine Diphosphate-Glucuronosyltransferases (UGTs), and sulfation, catalyzed by Sulfotransferases (SULTs) nih.govnih.gov.

The hydroxyl group present on the 6-oxo metabolite would be a potential site for both glucuronidation and sulfation. In vitro studies using human liver microsomes (for UGTs) and cytosol (for SULTs) fortified with the respective cofactors (UDPGA for UGTs and PAPS for SULTs) would be necessary to identify the formation of these conjugates. Further studies with recombinant UGT and SULT isoforms would help to pinpoint the specific enzymes responsible for the conjugation of this compound. For many steroids, members of the UGT1A and UGT2B families are key players in glucuronidation nih.gov.

Understanding the enzyme kinetics of the formation and further metabolism of 6-Oxo D-(-)-Norgestrel is crucial for predicting its in vivo behavior. Kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), would be determined for the CYP-mediated formation of the 6-oxo metabolite and for its subsequent conjugation by UGTs and SULTs.

The deuteration in this compound is expected to have a significant impact on its enzyme kinetics. The kinetic isotope effect would likely result in a higher Km and/or a lower Vmax for metabolic reactions involving the cleavage of a C-D bond compared to a C-H bond. This would translate to a slower rate of metabolism and potentially altered metabolic pathways.

Inhibition studies would assess the potential of this compound to inhibit major CYP and UGT enzymes. This is important for predicting potential drug-drug interactions. Similarly, induction studies would determine if the compound can increase the expression of metabolizing enzymes, which could also lead to interactions with co-administered drugs.

Table 2: Hypothetical Enzyme Kinetic Parameters for the Metabolism of Norgestrel and its Deuterated Analog This table is for illustrative purposes to demonstrate the potential impact of deuteration. Actual values would need to be determined experimentally.

Compound Enzyme Km (µM) Vmax (pmol/min/mg protein) Intrinsic Clearance (Vmax/Km)
D-(-)-Norgestrel CYP3A4 15 500 33.3
This compound CYP-mediated further metabolism 25 300 12.0
This compound UGT1A1 50 1000 20.0

Identification and Characterization of Phase I and Phase II Enzyme Systems

Preclinical In Vivo Metabolic Profiling and Excretion Studies

Preclinical in vivo studies in animal models are essential to understand the complete metabolic profile and excretion routes of a drug candidate. Following administration of this compound to species such as rats or monkeys, biological samples including plasma, urine, and feces would be collected over time.

Metabolite profiling in these samples would be conducted using advanced analytical techniques like high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS) researchgate.netresearchgate.netnih.govnih.govmdpi.com. This allows for the detection, identification, and quantification of the parent compound and its metabolites. The mass shift due to the deuterium (B1214612) atoms in this compound and its metabolites would aid in their identification and differentiation from endogenous compounds sigmaaldrich.com.

Excretion studies would determine the primary routes of elimination (renal or fecal) of the compound and its metabolites. The relative amounts of parent drug and metabolites in urine and feces provide a comprehensive picture of the drug's disposition. The deuteration is expected to alter the pharmacokinetic profile, potentially leading to a longer half-life and altered proportions of metabolites excreted.

Isotope-Tracing Approaches in Animal Models to Track Biotransformation and Distribution

Isotope-tracing is a powerful technique used to follow the course of a substance through a metabolic system. The use of stable isotopes, such as deuterium (²H), has become a cornerstone in modern metabolic research, offering a safe and effective alternative to radioactive isotopes. nih.gov In the context of this compound, the six deuterium atoms serve as a stable isotopic label, allowing researchers to distinguish the compound and its subsequent metabolites from endogenous steroids.

In a typical animal model study, a known quantity of this compound would be administered to the subjects, such as rats or rabbits, which have been used to study the pharmacokinetics of levonorgestrel (B1675169). nih.govnih.gov Following administration, biological samples like blood, urine, and feces would be collected at various time points.

Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are then employed to detect and quantify the deuterated compound and its metabolites. thieme-connect.com The mass spectrometer can be programmed to specifically detect the mass-to-charge ratio of the parent compound and any potential metabolites that retain the deuterium label. This allows for the creation of a detailed metabolic map, identifying the chemical transformations that this compound undergoes in the body.

Table 1: Hypothetical Isotope-Tracing Study Design in a Rat Model

Parameter Description
Test Compound This compound
Animal Model Sprague-Dawley Rats
Sample Collection Blood, Urine, Feces
Time Points 0, 1, 2, 4, 8, 12, 24, 48, 72 hours post-administration
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

| Primary Outcome | Identification and quantification of deuterated metabolites |

Investigation of Absorption, Distribution, and Excretion (ADE) Patterns of the Metabolite Analog

The study of Absorption, Distribution, and Excretion (ADE) is fundamental to understanding the pharmacokinetic profile of a compound. For this compound, these patterns would be investigated in preclinical animal models to predict its behavior in humans.

Absorption: Following administration, the rate and extent of absorption of this compound into the systemic circulation would be determined by measuring its concentration in blood plasma over time.

Distribution: Once absorbed, the compound would be distributed to various tissues and organs. The extent of distribution can be assessed by analyzing tissue samples at different time points after administration. The plasma protein binding of levonorgestrel is known to be high, primarily to albumin and sex hormone-binding globulin (SHBG). wikipedia.org It would be important to determine if the 6-oxo group alters these binding characteristics.

Excretion: The elimination of this compound and its metabolites from the body would be monitored by analyzing urine and feces. Studies on the parent compound, norgestrel, have shown that it is excreted as glucuronide and sulfate (B86663) conjugates in both urine and feces. nih.gov It is highly probable that this compound would follow a similar excretion pathway.

Table 2: Predicted ADE Profile of this compound Based on Levonorgestrel Data

Pharmacokinetic Parameter Predicted Characteristic for this compound Basis of Prediction (from Levonorgestrel)
Bioavailability Expected to be high, but potentially altered by the 6-oxo group. Levonorgestrel has a bioavailability of approximately 95%. wikipedia.org
Plasma Protein Binding Likely high, with potential differences in affinity for albumin and SHBG. Levonorgestrel is about 98% bound to plasma proteins. wikipedia.org
Metabolism Hepatic metabolism via reduction, hydroxylation, and conjugation. The 6-oxo group may undergo reduction. Levonorgestrel is metabolized in the liver. wikipedia.org

| Excretion | Primarily in urine and feces as glucuronide and sulfate conjugates. | Levonorgestrel metabolites are excreted via these routes. wikipedia.org |

Comparative Metabolomics Across Different Preclinical Species

The metabolic pathways of drugs can vary significantly between different animal species. mdpi.com Therefore, conducting comparative metabolomics studies in various preclinical species is crucial for extrapolating the findings to humans. Common animal models for such studies include rats, dogs, and non-human primates like rhesus monkeys. nih.govnih.gov

A comparative metabolomics study of this compound would involve administering the compound to different species and analyzing the resulting metabolic profiles in their biological fluids and tissues. The goal would be to identify both common and species-specific metabolites.

For instance, studies on the metabolism of the synthetic progestin desogestrel (B1670305) have shown that rats primarily produce 3α-hydroxy,4,5α-dihydro derivatives, while dogs yield mainly 3β-hydroxy,4,5α-dihydro derivatives and metabolites with a rearranged D-ring. nih.gov Such species-specific differences highlight the importance of using multiple animal models to obtain a comprehensive understanding of a drug's metabolism.

The data from these comparative studies would be invaluable for selecting the most appropriate animal model for further toxicological and pharmacological studies, with the rhesus monkey often being considered a good surrogate for human drug metabolism. nih.gov

Table 3: Potential Species-Specific Metabolic Pathways for this compound

Species Potential Primary Metabolic Pathway Rationale
Rat Reduction of the 6-oxo group and A-ring, followed by hydroxylation and conjugation. Rats are known to extensively metabolize steroids through reduction. nih.gov
Dog Potential for D-homoannulation and formation of 3β-hydroxy metabolites. This is a known pathway for some synthetic progestins in dogs. nih.gov

| Non-human Primate | Metabolic profile expected to be most similar to humans, with extensive conjugation. | Rhesus monkeys often show metabolic pathways comparable to humans for steroids. nih.gov |

Applications of 6 Oxo D Norgestrel D6 As a Definitive Research Standard

Crucial Role as an Internal Standard in Quantitative Bioanalytical Method Validation

In the field of quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard. 6-Oxo D-(-)-Norgestrel-d6 is designed for this purpose, specifically for the accurate measurement of the 6-oxo metabolite of Norgestrel (B7790687). As a labeled version of an impurity or metabolite of D-(-)-Norgestrel, it plays a critical role in method validation according to regulatory guidelines. pharmaffiliates.comchemicalbook.com

The addition of this compound at a known concentration to both calibration standards and unknown samples allows for the correction of variability that can occur during sample preparation and analysis. lcms.cz Because the deuterated standard has nearly identical physicochemical properties to the non-labeled analyte, it experiences similar extraction efficiency, ionization suppression or enhancement in the mass spectrometer source, and chromatographic retention. lcms.cz By calculating the ratio of the analyte response to the internal standard response, these sources of error are effectively normalized, leading to a significant improvement in the accuracy, precision, and robustness of the analytical method.

While specific validation data for an LC-MS/MS method using this compound is not extensively published, the performance of similar deuterated standards for the parent compound, Norgestrel, illustrates the expected enhancements. For example, a highly sensitive LC-MS/MS method for Levonorgestrel (B1675169) (D-(-)-Norgestrel) was validated using D-(-)-norgestrel-d7 as the internal standard. nih.gov The results from this study demonstrate the high degree of accuracy and precision achievable with this approach.

Table 1: Representative Inter-day Accuracy and Precision for a Norgestrel Assay Using a Deuterated Internal Standard

Quality Control LevelNominal Conc. (pg/mL)Mean Measured Conc. (pg/mL)Accuracy (%)Precision (CV%)
Low49.651.2103.26.8
Medium750735.598.14.5
High15001488.099.23.1

This table presents illustrative data from a validated method for Levonorgestrel using D-(−)-norgestrel-d7, demonstrating the typical performance achievable with stable isotope dilution analysis. nih.gov Data represents the expected performance for a method using this compound.

Table 2: Representative Intra-day Accuracy and Precision for a Norgestrel Assay Using a Deuterated Internal Standard

Quality Control LevelNominal Conc. (pg/mL)Mean Measured Conc. (pg/mL)Accuracy (%)Precision (CV%)
Low49.650.8102.45.4
Medium750741.098.83.7
High15001509.0100.62.5

This table presents illustrative data from a validated method for Levonorgestrel using D-(−)-norgestrel-d7, demonstrating the typical performance achievable with stable isotope dilution analysis. nih.gov Data represents the expected performance for a method using this compound.

Certified Reference Materials (CRMs) are essential for ensuring the traceability and comparability of analytical measurements across different laboratories and methods. A CRM is a standard of the highest purity and is characterized by a metrologically valid procedure. The development of a CRM for a steroid metabolite like 6-oxo norgestrel would rely on a highly pure substance, such as this compound, to be used in isotope dilution mass spectrometry (IDMS). IDMS is a primary reference method for the accurate determination of a substance's concentration, and the availability of a stable isotope-labeled analog is a prerequisite for this technique. Therefore, this compound is an enabling tool for the production of CRMs for its unlabeled counterpart, which can then be used by clinical and research laboratories to calibrate their own assays and ensure the quality of their results. sigmaaldrich.com

Utilization in Metabolomics and Flux Analysis for Steroid Hormone Research

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. Stable isotope-resolved metabolomics (SIRM) uses labeled compounds to trace the fate of specific molecules through metabolic pathways. isolife.nl While not a direct tracer for endogenous pathways, this compound can be invaluable in targeted metabolomics studies focused on the metabolism of the synthetic progestin Norgestrel.

Contribution to Understanding Endogenous Steroid Homeostasis and Perturbations in Research Models

The introduction of any exogenous steroid can perturb the delicate balance of endogenous steroid hormones, a state known as steroid homeostasis. Norgestrel, as a synthetic progestin, interacts with various hormone receptors and metabolic enzymes. Accurately measuring its metabolites is key to understanding the full scope of its biological effects.

Mechanistic and Biological Activity Research of 6 Oxo D Norgestrel D6 in Vitro and Preclinical Focus

In Vitro Receptor Binding Affinity and Selectivity Profiling

To understand the hormonal activity of a compound like 6-Oxo D-(-)-Norgestrel-d6, its binding affinity and selectivity for various steroid hormone receptors would be a primary area of investigation.

The principal hormonal effect of norgestrel (B7790687) is mediated through its interaction with the progesterone (B1679170) receptor. It is anticipated that this compound would also bind to the PR. Competitive binding assays are typically employed to determine the relative binding affinity (RBA) compared to a reference progestin. Subsequent functional assays would be required to ascertain whether the compound acts as a progesterone receptor agonist, stimulating receptor activity, or as an antagonist, blocking it. Some compounds can also act as selective progesterone receptor modulators (SPRMs), exhibiting a mix of agonist and antagonist activities depending on the target tissue.

Enzymatic Modulation and Inhibition Potential Investigations

The interaction of this compound with key enzymes involved in steroid metabolism and drug disposition would be another critical aspect of its preclinical characterization.

The enzyme 5α-reductase is responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone. Some progestins have been shown to inhibit this enzyme, which can be a desirable property for mitigating androgenic side effects. For instance, norgestimate (B1679921) has been reported to block 5α-reductase activity. Research on levonorgestrel (B1675169), the active isomer of norgestrel, has also demonstrated its inhibitory effects on this enzyme. Therefore, investigating the potential of this compound to inhibit 5α-reductase would be a key area of study. Similarly, its effects on other enzymes in the steroidogenic pathway, such as 3β-hydroxysteroid dehydrogenase, would provide a more complete picture of its endocrine activity.

The metabolic fate of steroid hormones is governed by a variety of drug-metabolizing enzymes (DMEs), primarily the cytochrome P450 (CYP) family, and drug and metabolite transporters (DMTs). Preclinical studies would need to assess the potential of this compound to either be a substrate for, or an inhibitor/inducer of, these DMEs and DMTs. Such interactions could influence its own metabolism and clearance, as well as that of other co-administered drugs. The deuterium (B1214612) labeling in this compound could potentially alter its metabolic profile compared to the non-deuterated compound, a phenomenon known as the "kinetic isotope effect."

Cell-Based Functional Assays to Elucidate Biological Effects in Controlled Research Environments

To move beyond receptor binding and enzymatic interactions, cell-based functional assays are essential for understanding the biological consequences of receptor activation or inhibition by this compound. These assays are conducted in controlled laboratory settings using specific cell lines that express the target receptors. For instance, in vitro transactivation assays using cell lines co-transfected with a receptor expression vector and a reporter gene are a common method. Such studies have been used to demonstrate the low androgenic activity of norgestimate and its metabolite norelgestromin (B1679859) in a human breast cancer cell line. Similar assays would be necessary to quantify the progestogenic and any potential androgenic, estrogenic, or other hormonal activities of this compound at a cellular level.

Gene Expression and Proteomic Profiling in Target Cell Lines

There is currently no published research that has investigated the effects of this compound on gene expression or the proteomic profiles of any target cell lines. Studies detailing changes in mRNA levels, non-coding RNA, or protein expression following exposure to this specific compound have not been identified. Consequently, there is no data available to populate tables regarding differentially expressed genes or proteins.

While some studies have explored the impact of the parent compound, levonorgestrel, on gene expression in various contexts, these findings cannot be scientifically extrapolated to its 6-oxo metabolite. For instance, research on levonorgestrel has identified alterations in the expression of genes related to endometrial receptivity and in endometrial cancer cell lines resistant to levonorgestrel. nih.govnih.gov However, the introduction of a keto group at the C6 position and deuterium labeling would likely alter the compound's interaction with cellular targets, leading to a distinct gene expression and proteomic signature.

Table 5.3.1.1: Summary of Gene Expression Analysis of this compound in Target Cell Lines

Cell Line Genes Upregulated Genes Downregulated Fold Change Methodology
Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available

No studies reporting the effect of this compound on gene expression in any cell line were identified.

Table 5.3.1.2: Summary of Proteomic Profiling of this compound in Target Cell Lines

Cell Line Proteins Upregulated Proteins Downregulated Fold Change Methodology
Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available

No studies reporting the effect of this compound on the proteome of any cell line were identified.

Impact on Cellular Signaling Cascades and Proliferation in In Vitro Models

Similarly, there is a lack of available scientific literature on the impact of this compound on cellular signaling cascades and proliferation in in vitro models. No studies were found that examined the effect of this compound on key signaling pathways, such as the PI3K/Akt or MAPK/ERK pathways, which are often modulated by steroid hormones. nih.gov

Research into the parent progestins, such as levonorgestrel, has shown effects on cell proliferation, for example, stimulating the growth of MCF-7 breast cancer cells. wikipedia.org However, the metabolic conversion to a 6-oxo derivative could significantly alter this activity. Without direct experimental evidence, it is impossible to determine whether this compound would act as an agonist, antagonist, or have no effect on these pathways and subsequent cellular proliferation.

Table 5.3.2.1: Effect of this compound on Cellular Signaling Pathways

Signaling Pathway Target Cell Line Effect (Activation/Inhibition) Key Proteins Modulated
PI3K/Akt Data Not Available Data Not Available Data Not Available
MAPK/ERK Data Not Available Data Not Available Data Not Available
Other Data Not Available Data Not Available Data Not Available

No studies investigating the impact of this compound on cellular signaling cascades were identified.

Table 5.3.2.2: In Vitro Cell Proliferation Assays with this compound

Cell Line Assay Type Outcome
Data Not Available Data Not Available Data Not Available

No studies assessing the effect of this compound on cell proliferation in any in vitro model were identified.

Future Research Directions and Emerging Paradigms for 6 Oxo D Norgestrel D6

Integration with Advanced Omics Technologies for Comprehensive Metabolic Mapping and Systems Biology Approaches

Future research will increasingly rely on "omics" technologies to build a comprehensive picture of how synthetic steroids like norgestrel (B7790687) interact with biological systems. Metabolomics, in particular, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. In such studies, the use of stable isotope-labeled internal standards is crucial for accurate and reproducible quantification.

6-Oxo D-(-)-Norgestrel-d6 serves as an ideal internal standard for tracing the metabolic pathways of D-(-)-Norgestrel. By "spiking" a biological sample (such as plasma, urine, or cell culture media) with a known concentration of this compound, researchers can correct for sample loss during preparation and variations in instrument response. This allows for the precise quantification of the endogenously formed 6-Oxo D-(-)-Norgestrel metabolite.

A systems biology approach, integrating metabolomics data with genomics, transcriptomics, and proteomics, could elucidate the complete network of interactions influenced by norgestrel. For instance, quantifying changes in metabolite levels, including the 6-oxo metabolite, could be correlated with changes in the expression of genes encoding specific metabolic enzymes. This integrated approach can provide a holistic view of the drug's impact, moving beyond single-pathway analysis. High-throughput serum nuclear magnetic resonance (NMR) metabolomics has already been used to assess broad molecular signatures of systemic metabolism related to hormonal contraceptive use, indicating a clear precedent for such comprehensive studies. nih.gov

Below is a conceptual table illustrating how this compound would be integrated into a multi-omics study of norgestrel metabolism.

Omics TechnologyResearch QuestionRole of this compound
Metabolomics (LC-MS/MS) What is the precise concentration of the 6-oxo metabolite in various tissues?Internal standard for absolute quantification of 6-Oxo D-(-)-Norgestrel.
Transcriptomics (RNA-Seq) Which enzymatic genes (e.g., Cytochrome P450s) are up- or down-regulated upon norgestrel exposure?Data is correlated with metabolite concentrations to link gene expression to metabolic output.
Proteomics What are the changes in the abundance of metabolic enzymes post-exposure?Data is correlated with quantified metabolite levels to confirm enzyme activity.
Systems Biology How do metabolic changes integrate with genetic and proteomic responses to alter cellular function?Provides a key quantitative data point for building and validating network models.

Development of Predictive Computational Models for Steroid Biotransformation and Metabolite Fate

Computational modeling is emerging as a powerful tool in pharmacology and toxicology. Mechanistic models of steroidogenesis have been developed to estimate the biochemical effects of endocrine-active chemicals and predict the concentrations of various steroid hormones. nih.govnih.gov These models simulate complex biological processes, including metabolic pathways and enzyme kinetics.

The development of robust predictive models for norgestrel biotransformation requires high-quality empirical data for validation. This is a critical area where this compound can contribute significantly. By enabling the precise measurement of the 6-oxo metabolite's formation over time in in vitro systems (e.g., human liver microsomes), researchers can generate accurate kinetic data. This data is essential for parameterizing and validating computational models that aim to predict the rate and extent of norgestrel metabolism.

Furthermore, machine learning algorithms are being employed to model the toxicological effects of synthetic steroids. mdpi.com For example, models have been developed to predict levonorgestrel-induced oxidative damage in zebrafish. mdpi.com The input for these models often includes data on the parent compound and its metabolites. Accurate quantitative data on metabolite formation, facilitated by labeled standards like this compound, would enhance the predictive power and reliability of such models.

Exploration of Uncharacterized Metabolic Pathways for Norgestrel and Related Analogs

The metabolism of norgestrel is known to be extensive. The primary metabolic routes include the reduction of the A-ring and hydroxylation at various positions, followed by conjugation with sulfates and glucuronides. nih.gov Known hydroxylation sites include carbons 2α, 16α, and 16β. nih.govoup.com The formation of a 6-oxo metabolite implies a 6-hydroxy intermediate, a known pathway for some steroids. nih.gov

Despite this knowledge, there may be other, uncharacterized metabolic pathways. Future research will focus on identifying novel or minor metabolites that could have distinct biological activities. The use of this compound can aid in this exploration. In metabolomics experiments, the presence of the known d6-labeled standard helps in the confident identification of its unlabeled counterpart within a complex biological matrix. This can serve as an anchor point in the metabolic map, from which other related, unknown metabolites can be searched for using techniques like high-resolution mass spectrometry to detect specific mass shifts corresponding to further metabolic transformations (e.g., additional hydroxylations, glucuronidation).

The table below summarizes known and potential metabolic transformations of D-(-)-Norgestrel (Levonorgestrel).

Metabolic ReactionPositionResulting Metabolite Class
Reduction Ring ATetrahydronorgestrels (e.g., 3α,5β-tetrahydronorgestrel) fda.gov
Hydroxylation C2Hydroxynorgestrels nih.gov
Hydroxylation C6Hydroxynorgestrels (precursor to 6-Oxo) nih.gov
Hydroxylation C16Hydroxynorgestrels nih.govoup.com
Oxidation C6Ketone formation (6-Oxo-Norgestrel)
Conjugation VariousSulfates and Glucuronides nih.govnih.gov

Application in Environmental Toxicology and Ecotoxicology Research as a Model Metabolite

Synthetic steroids like norgestrel are considered environmental contaminants due to their incomplete removal during wastewater treatment and their potential to act as endocrine disruptors in wildlife. fda.gov Research in environmental toxicology and ecotoxicology focuses on understanding the fate of these compounds in the environment and their effects on aquatic organisms.

Future studies will require sensitive and accurate methods to measure not only the parent drug but also its major metabolites in environmental samples (e.g., water, sediment) and exposed organisms. Metabolites can have different toxicological profiles and environmental persistence compared to the parent compound. This compound can be used as a crucial analytical tool to quantify the 6-oxo metabolite in these complex matrices, helping to build a more complete picture of environmental exposure and risk.

For example, studies on fish have shown that levonorgestrel (B1675169) can have reproductive and developmental effects at low concentrations. fda.gov By using labeled standards to track the uptake and metabolism of levonorgestrel within the organism, researchers can determine tissue-specific concentrations of key metabolites like 6-Oxo D-(-)-Norgestrel. This information is vital for establishing a clearer link between exposure, internal dosimetry, and toxicological outcomes, ultimately leading to more refined environmental risk assessments.

Q & A

Q. What are the primary analytical methods for characterizing 6-Oxo D-(-)-Norgestrel-d6, and how do they address isotopic purity?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, focusing on deuterium-induced shifts in proton signals (e.g., absence of specific peaks due to deuteration). Liquid Chromatography-Mass Spectrometry (LC-MS) quantifies isotopic purity by comparing mass-to-charge ratios of deuterated vs. non-deuterated forms. High-Performance Liquid Chromatography (HPLC) ensures chromatographic separation of isotopic analogs .

Q. What synthetic routes are employed to incorporate deuterium into 6-Oxo D-(-)-Norgestrel, and what challenges arise in yield optimization?

Methodological Answer: Deuterium is typically introduced via catalytic hydrogen-deuterium exchange or deuterated precursor synthesis. Challenges include minimizing isotopic scrambling and ensuring regioselectivity. Yield optimization requires kinetic studies under controlled pH, temperature, and catalyst conditions (e.g., Pd/C or PtO₂ in D₂O). Reaction progress is monitored using LC-MS to track deuterium incorporation efficiency .

Q. How does deuterium labeling in this compound affect its solubility and stability in standard laboratory solvents?

Methodological Answer: Solubility is assessed via gravimetric analysis in solvents like methanol, acetonitrile, and DMSO. Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC-UV monitoring. Deuterium’s kinetic isotope effect may reduce oxidative degradation rates compared to non-deuterated analogs .

Q. What protocols ensure the proper storage and handling of this compound to prevent isotopic exchange?

Methodological Answer: Storage at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) minimizes moisture absorption and isotopic exchange. Regular stability testing via LC-MS confirms deuterium retention. Handling in humidity-controlled environments (<30% RH) is recommended .

Q. How is the isotopic purity of this compound validated, and what thresholds are considered acceptable for pharmacological studies?

Methodological Answer: Isotopic purity is quantified using High-Resolution Mass Spectrometry (HRMS) to detect residual non-deuterated species. Acceptable thresholds depend on the application: ≥98% for metabolic studies, ≥95% for pharmacokinetic assays. Calibration curves with spiked standards ensure accuracy .

Advanced Research Questions

Q. How do isotopic effects in this compound influence its metabolic stability, and what methodologies differentiate deuterium-specific outcomes?

Methodological Answer: Comparative metabolism studies using liver microsomes (human/rat) with LC-MS/MS analysis identify deuterium-dependent metabolic shifts. Stable isotope trapping experiments and kinetic isotope effect (KIE) calculations (e.g., kH/kDk_H/k_D) isolate deuterium’s role in CYP450-mediated oxidation. Control experiments with non-deuterated analogs are critical .

Q. What experimental designs mitigate confounding variables in pharmacokinetic (PK) studies of this compound when comparing deuterated and non-deuterated forms?

Methodological Answer: Cross-over studies in animal models reduce inter-subject variability. Isotope dilution assays (ID-LC-MS/MS) correct for matrix effects. Population pharmacokinetic (PopPK) modeling accounts for covariates like age, weight, and enzyme polymorphisms. Parallel in vitro-in vivo correlation (IVIVC) analyses validate findings .

Q. How can researchers resolve discrepancies between in vitro binding affinity data and in vivo efficacy results for this compound?

Methodological Answer: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) re-evaluate binding kinetics under physiological conditions (e.g., plasma protein presence). In vivo positron emission tomography (PET) imaging with deuterated radioligands quantifies target engagement. Bayesian meta-analysis reconciles data outliers .

Q. What statistical approaches are optimal for analyzing dose-response relationships of this compound in preclinical toxicity studies?

Methodological Answer: Nonlinear mixed-effects modeling (NLMEM) handles sparse and heterogeneous data. Benchmark dose (BMD) analysis identifies toxicity thresholds. False discovery rate (FDR) correction minimizes Type I errors in multi-endpoint studies. Sensitivity analyses assess robustness against missing data .

Q. How do researchers address ethical and regulatory challenges in human trials involving deuterated analogs like this compound?

Methodological Answer: Preclinical deuterium retention studies ensure compliance with ICH guidelines (e.g., M3(R2)). Ethical review boards require justification for deuterium use, emphasizing reduced metabolite toxicity. Phase I trials incorporate accelerated mass spectrometry (AMS) to trace low-dose deuterium exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.